

Method for quantifying [(2-Methoxyphenyl)methyl]urea in biological samples

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Compound of Interest

Compound Name: [(2-Methoxyphenyl)methyl]urea

CAS No.: 99362-55-7

Cat. No.: B2411249

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Application Note: Quantitative Bioanalysis of [(2-Methoxyphenyl)methyl]urea in Biological Matrices via LC-MS/MS

Abstract

This guide details a robust method for the quantification of [(2-Methoxyphenyl)methyl]urea (2-methoxybenzylurea) in human plasma and urine. Designed for drug development workflows, this protocol addresses the specific challenges of analyzing small, polar urea derivatives—namely, poor retention on standard C18 phases and susceptibility to matrix effects. The method utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanliness and employs Electrospray Ionization (ESI) in positive mode for high-sensitivity detection.

Introduction & Analyte Chemistry

[(2-Methoxyphenyl)methyl]urea (MW: 180.20 g/mol) is a substituted urea often investigated as a metabolic intermediate or structural analog in anticonvulsant and enzyme-inhibitor discovery programs.

Analytical Challenges:

- Polarity: The urea moiety () confers high polarity, leading to early elution and potential ion suppression from unretained plasma salts.
- Fragmentation: Urea derivatives often undergo non-specific neutral losses (e.g., loss of), requiring careful selection of Multiple Reaction Monitoring (MRM) transitions to ensure specificity.

Chemical Structure & Properties:

- IUPAC Name: **[(2-Methoxyphenyl)methyl]urea**^[1]
- Formula:
- LogP: ~1.2 (Moderately lipophilic due to the benzyl ring, but polar functional group).
- pKa: ~13-14 (Urea protons are very weak acids; the molecule is neutral at physiological pH but protonates readily at low pH).

Method Development Strategy

To ensure Scientific Integrity and Trustworthiness, this method prioritizes selectivity over raw throughput. While protein precipitation (PPT) is faster, it leaves significant phospholipids that suppress ionization of early-eluting ureas. Therefore, Liquid-Liquid Extraction (LLE) is the chosen extraction technique.

Internal Standard (IS) Selection

- Primary Choice: **[(2-Methoxyphenyl)methyl]urea-d3** (Deuterated methoxy group).
- Alternative: 1-(2-Fluorobenzyl)urea (Structural analog with similar retention).

Chromatographic Logic

A standard C18 column often fails to retain polar ureas sufficiently to separate them from the solvent front. We utilize a Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Fusion-RP), which allows for 100% aqueous starts and interacts with the urea nitrogen, improving peak shape and retention.

Experimental Protocol

Materials & Reagents

- Analyte: **[(2-Methoxyphenyl)methyl]urea** (>98% purity).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc).
- Additives: Formic Acid (FA), Ammonium Formate.
- Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

This protocol minimizes matrix effects, a critical requirement for FDA M10 compliance.

- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL polypropylene tube.
- IS Addition: Add 10 μ L of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.
- Buffer: Add 50 μ L of 100 mM Ammonium Formate (pH 3.0) to protonate the urea and disrupt protein binding.
- Extraction: Add 600 μ L of Ethyl Acetate.
- Agitation: Shake/Vortex vigorously for 10 minutes.
- Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer: Transfer 500 μ L of the upper organic layer to a clean glass vial.
- Dry: Evaporate to dryness under nitrogen at 40°C.

- Reconstitution: Reconstitute in 100 μ L of Mobile Phase A/B (90:10). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
- Column: Waters XSelect HSS T3, 2.1 x 50 mm, 1.8 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Vol: 5 μ L.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	5	Initial Hold (Focusing)
0.50	5	Start Gradient
3.00	90	Elution
3.50	90	Wash
3.60	5	Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry (Source Parameters):

- Ionization: ESI Positive ()^[2]

- Spray Voltage: 3500 V.
- Gas Temp: 350°C.
- Nebulizer: 45 psi.

MRM Transitions: The fragmentation of benzylureas typically involves the loss of the isocyanic acid moiety (

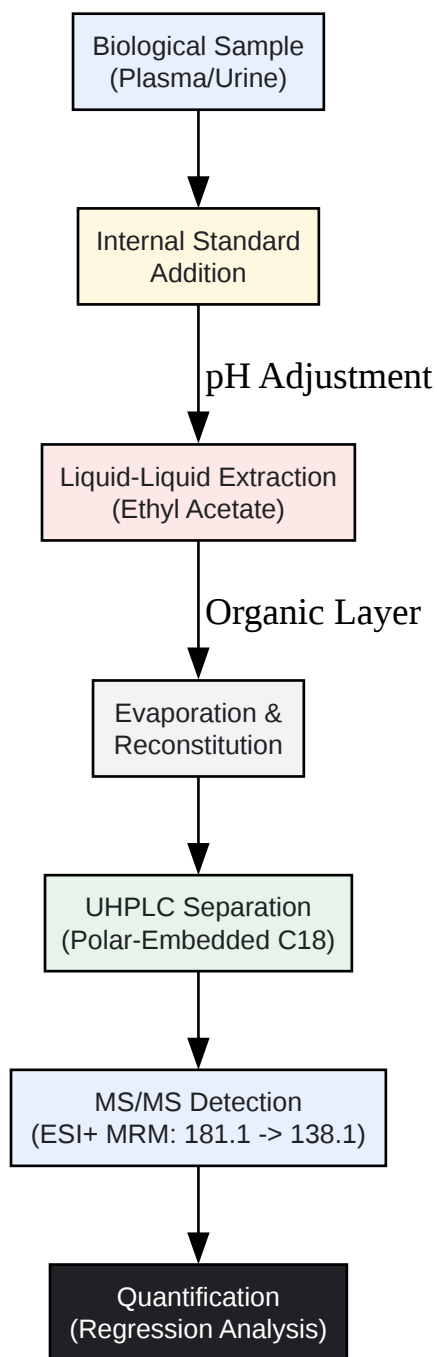
, 43 Da) or the formation of the stable benzyl cation.

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Type	Mechanism
Target	181.1	138.1	15	Quant	Loss of HNCO (Isocyanic acid)
Target	181.1	121.1	25	Qual	Methoxybenzyl cation formation
IS (d3)	184.1	141.1	15	Quant	Loss of HNCO

Workflow & Mechanism Visualization

Bioanalytical Workflow

This diagram illustrates the logical flow from sample collection to data output, highlighting the critical extraction step.

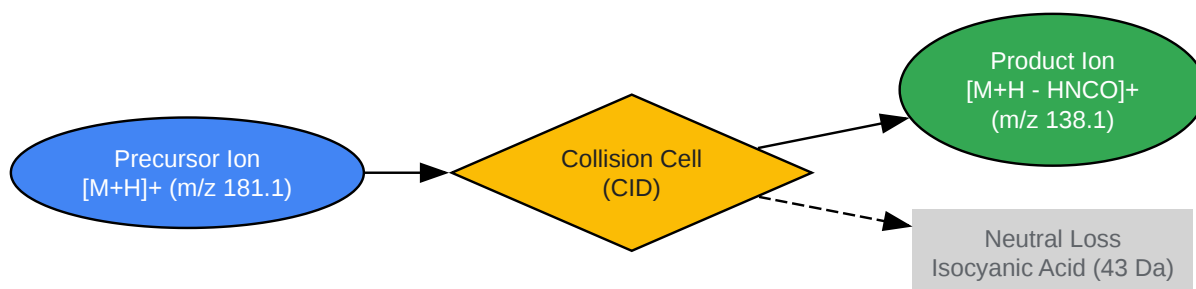


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Figure 1: Step-by-step bioanalytical workflow ensuring matrix removal and analyte enrichment.

Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting interference. The primary transition involves the cleavage of the amide bond.



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Figure 2: Proposed ESI+ fragmentation mechanism utilized for MRM quantification.

Method Validation (FDA M10 Compliance)

To ensure Trustworthiness, the method must be validated against the ICH M10 Bioanalytical Method Validation guidelines [1].

Key Validation Parameters:

- Linearity:
 - Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
 - Weighting:
linear regression.
 - Acceptance:
.[2]
- Accuracy & Precision:
 - Perform at LLOQ, Low, Medium, and High QC levels (n=5).
 - Requirement: CV% and Bias within $\pm 15\%$ ($\pm 20\%$ for LLOQ).
- Matrix Effect (ME):

- Compare analyte response in post-extraction spiked plasma vs. neat solution.
- Target: ME factor between 0.85 and 1.15. If suppression is observed (< 0.85), switch to a more polar solvent for LLE (e.g., MTBE) or reduce injection volume.
- Recovery:
 - Compare pre-extraction spiked samples to post-extraction spiked samples.
 - Expected Recovery with EtOAc: >75%.

Troubleshooting & Optimization

- Issue: Peak Tailing.
 - Cause: Interaction between the urea nitrogen and free silanols on the column.
 - Fix: Ensure the mobile phase pH is acidic (0.1% Formic Acid). If tailing persists, increase buffer strength (5mM Ammonium Formate).
- Issue: High Background Noise.
 - Cause: In-source fragmentation of the urea group (loss of).
 - Fix: Lower the Desolvation Temperature or Fragmentor Voltage.
- Issue: Carryover.
 - Cause: Urea derivatives can be "sticky" in polymeric injector seals.
 - Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

References

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Sources

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- To cite this document: BenchChem. [Method for quantifying [(2-Methoxyphenyl)methyl]urea in biological samples]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2411249/docs#method-for-quantifying-2-methoxyphenyl-methyl-urea-in-biological-samples>]

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